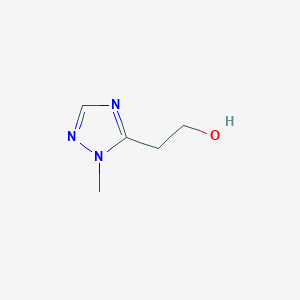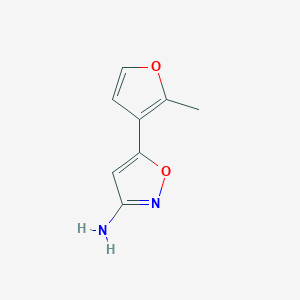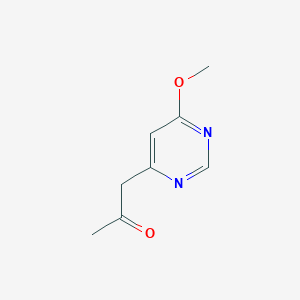
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
概要
説明
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, also known as TFEPA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is not fully understood, but it is believed to involve the modulation of protein-protein interactions and/or protein-ligand interactions. N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been shown to interact with various proteins, including enzymes, receptors, and ion channels, and to affect their function in a dose-dependent manner.
生化学的および生理学的効果
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been found to have various biochemical and physiological effects, depending on the specific protein target and experimental conditions. For example, N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been shown to stabilize the structure of some proteins, while destabilizing the structure of others. N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has also been found to modulate the activity of some enzymes and receptors, while having no effect on others. In terms of physiological effects, N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been shown to affect neurotransmitter release and synaptic plasticity in the brain, but its effects on other physiological systems are not well understood.
実験室実験の利点と制限
One advantage of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is its ability to modulate protein-ligand interactions in a dose-dependent manner, which makes it a useful tool for studying protein function and drug discovery. Another advantage is its relative stability and solubility in various solvents, which makes it easy to handle and use in lab experiments. However, one limitation of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
将来の方向性
There are many potential future directions for N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine research, including:
1. Further investigation of its mechanism of action and protein targets, using advanced analytical techniques such as X-ray crystallography and cryo-electron microscopy.
2. Development of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine derivatives with improved potency, selectivity, and pharmacokinetic properties for drug discovery.
3. Investigation of the potential therapeutic applications of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine in various diseases, including cancer, Alzheimer's disease, and neurological disorders.
4. Exploration of the use of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine as a tool for studying protein folding and stability, and for developing new protein-based materials and technologies.
5. Investigation of the potential environmental and ecological impacts of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, and the development of safe and sustainable synthesis methods.
科学的研究の応用
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been found to have potential applications in various fields of scientific research, such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been used as a tool to study protein folding and stability. In neuroscience, N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been investigated for its potential to modulate neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10-11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZJTCSWXTGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)









